molecular formula C21H20O5 B018134 Lansiumarin A CAS No. 205115-73-7

Lansiumarin A

Cat. No.: B018134
CAS No.: 205115-73-7
M. Wt: 352.4 g/mol
InChI Key: XWVDCVZOOVTJKF-RIYZIHGNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lansiumarin A is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the branches of Clausena lansium using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from Clausena lansium, which is cultivated in regions such as Southern China and Southeast Asia .

Chemical Reactions Analysis

Types of Reactions: Lansiumarin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroperoxides, while reduction can produce alcohols or other reduced forms of this compound .

Mechanism of Action

The mechanism of action of Lansiumarin A involves its interaction with molecular targets and pathways within biological systems. It is known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Lansiumarin A is part of a series of furocoumarins, including Lansiumarin B and Lansiumarin C . These compounds share similar structures but differ in specific functional groups and their positions. For example:

Uniqueness: this compound is unique due to its specific structural features and the distinct biological activities it exhibits. Its combination of anti-inflammatory and antioxidant properties sets it apart from other similar compounds .

Properties

IUPAC Name

9-[(2E)-3,7-dimethyl-6-oxoocta-2,7-dienoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)17(22)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(23)26-20(15)21/h5,7-9,11-12H,1,4,6,10H2,2-3H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVDCVZOOVTJKF-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317787
Record name Lansiumarin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205115-73-7
Record name Lansiumarin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205115-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lansiumarin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lansiumarin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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